molecular formula C21H23NO3 B214511 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214511
M. Wt: 337.4 g/mol
InChI Key: QBCWVPVZJOMDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It is a potent and selective inhibitor of protein kinase C (PKC), which is an enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 is a potent and selective inhibitor of PKC, which is an enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, cytokines, and stress. Upon activation, PKC phosphorylates various downstream targets, leading to the activation or inhibition of various cellular processes. 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 inhibits the activity of PKC by binding to its catalytic domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and invasion, and sensitize cancer cells to chemotherapy and radiation therapy. In cardiovascular cells, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to improve cardiac function, reduce myocardial infarction size, and inhibit platelet aggregation and thrombosis. In neurological cells, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to improve cognitive function, reduce neuroinflammation, and protect against oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for PKC inhibition, which allows for the specific targeting of PKC-dependent cellular processes. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments. One limitation is its potential off-target effects, which may affect other cellular processes and lead to unwanted side effects. Another limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has several potential future directions for research. One direction is the development of more potent and selective PKC inhibitors, which may have greater therapeutic efficacy and fewer side effects. Another direction is the identification of novel PKC-dependent cellular processes and targets, which may lead to the development of new therapeutic strategies. Additionally, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 may have potential applications in other diseases and conditions, such as diabetes, inflammation, and viral infections, which warrant further investigation.

Synthesis Methods

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 can be synthesized using various methods, including the condensation of 3-hydroxy-2-indolone with 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethylamine, followed by N-methylation using formaldehyde and formic acid. Another method involves the reaction of 3-hydroxy-2-indolone with 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl isocyanate, followed by N-methylation using formaldehyde and sodium cyanoborohydride.

Scientific Research Applications

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. In cancer, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In cardiovascular diseases, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to improve cardiac function and reduce myocardial infarction size in animal models. In neurological disorders, 3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.

properties

Product Name

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

3-hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C21H23NO3/c1-12-10-13(2)15(4)19(14(12)3)18(23)11-21(25)16-8-6-7-9-17(16)22(5)20(21)24/h6-10,25H,11H2,1-5H3

InChI Key

QBCWVPVZJOMDGS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C)C

Origin of Product

United States

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